3-(acetylamino)-N-(4-pyridinyl)benzamide

Description

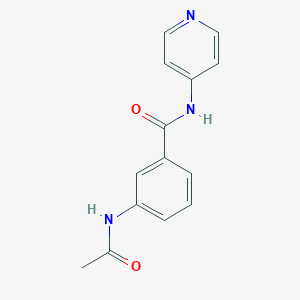

3-(Acetylamino)-N-(4-pyridinyl)benzamide is a benzamide derivative characterized by an acetylamino (-NHCOCH₃) group at the 3-position of the benzamide core and a 4-pyridinyl substituent on the amide nitrogen. This compound has drawn attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and antimicrobial agents .

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-acetamido-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C14H13N3O2/c1-10(18)16-13-4-2-3-11(9-13)14(19)17-12-5-7-15-8-6-12/h2-9H,1H3,(H,16,18)(H,15,17,19) |

InChI Key |

KDYLNUNOAZTVTM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional isomerism: The placement of the acetylamino group (3- vs. 4-position) significantly alters biological targets. For example, CI-994 (4-acetylamino) is a potent HDAC inhibitor, whereas triazole-containing analogs (e.g., N-[5-(4-pyridinyl)-triazol-3-yl]-benzamide) lack HDAC activity but exhibit antimicrobial effects .

- Substituent complexity : The addition of heterocycles (e.g., triazole in Compound 1 from ) enhances antimicrobial activity but reduces metabolic stability compared to simpler benzamides .

Pharmacological and Mechanistic Comparisons

HDAC Inhibition vs. Antimicrobial Activity

- CI-994: Inhibits HDAC-1 and HDAC-2 (IC₅₀ ~ 1–5 μM), inducing histone H3 hyperacetylation in HCT-8 colon carcinoma cells. This mechanism underpins its antitumor activity in clinical trials .

- N-[5-(4-pyridinyl)-triazol-3-yl]-benzamide : Demonstrates broad-spectrum antibacterial activity (MIC 50–100 μg/mL against Staphylococcus aureus and Escherichia coli) and DPPH radical scavenging (IC₅₀ ~ 40 μg/mL), attributed to synergistic effects with co-extracted compounds like pyruvic acid .

Pharmacokinetic Profiles

- LY201116 (4-amino-N-(2,6-dimethylphenyl)benzamide): A structurally simpler benzamide with anticonvulsant activity. Its metabolite, 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), shows rapid absorption (Tₘₐₓ 0.75 hr) and extensive hepatic metabolism, yielding hydroxylated derivatives .

- This compound: No direct pharmacokinetic data are available, but its pyridinyl group may enhance solubility compared to LY201116’s dimethylphenyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.